molecular formula C22H27N3O3S B606566 CD38 inhibitor 1 CAS No. 1700637-55-3

CD38 inhibitor 1

Cat. No. B606566
M. Wt: 413.536
InChI Key: VJQALSOBHVEJQM-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CD38 inhibitor 1 is a potent inhibitor of CD38, a multifunctional cell surface protein with receptor/enzymatic functions . It is selective for CD38 over other enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), sirtuin 1 (SIRT1), and nicotinamide phosphoribosyltransferase (Nampt) when used at a concentration of 100 nM . It has been shown to increase NAD+ levels in mouse embryonic fibroblasts (MEFs) .


Synthesis Analysis

The synthesis of CD38 inhibitor 1 involves a total synthesis of the N1-IMP scaffold from adenine . The 5’-phosphate group is essential for useful activity .


Molecular Structure Analysis

CD38 is a type II transmembrane glycoprotein composed of a single chain of 45 kDa, with three different domains: intracellular (20 amino acids), trans-membrane (23 amino acids), and extracellular (257 amino acids), with 2 to 4 N-linked oligosaccharide chains containing sialic acid residues .


Chemical Reactions Analysis

CD38 inhibitor 1 interacts with the nicotinamide mononucleotide (NMN) binding site . The 8-NH2-N1-IMP is the most potent inhibitor and HPLC studies showed this ligand to be cleaved at high CD38 concentrations, confirming its access to the CD38 catalytic machinery .


Physical And Chemical Properties Analysis

CD38 inhibitor 1 has a molecular formula of C22H27N3O3S and a molecular weight of 413.53 . It is soluble in DMSO at a concentration of ≥ 60 mg/mL .

Scientific Research Applications

  • Treatment of Multiple Myeloma (MM) : CD38 is highly expressed on MM cells, making it a suitable target for therapeutic antibodies. Anti-CD38 therapies like isatuximab and daratumumab are effective in treating relapsed/refractory MM. They can be used alone or in combination with other agents like immunomodulatory drugs and proteasome inhibitors (Martin et al., 2019).

  • Chronic Lymphocytic Leukemia (CLL) : In CLL, CD38 is a marker of unfavorable prognosis. Inhibitors like kuromanin block CLL chemotaxis, adhesion, and homing, showing that targeting CD38 enzymatic activities can be therapeutically useful (Vaisitti et al., 2014).

  • Resistance to PD-1/PD-L1 Blockade in Cancer : CD38 upregulation is a mechanism of acquired resistance to PD-1/PD-L1 blockade in cancer treatment. CD38 inhibits CD8+ T-cell function, and its blockade can overcome resistance (Chen et al., 2018).

  • Role in Bone Marrow Microenvironment : CD38 is involved in extracellular conversion of NAD+ to adenosine, influencing the bone marrow microenvironment. Modulating CD38 expression may potentiate the efficacy of anti-CD38 monoclonal antibodies (Costa et al., 2019).

  • Immunostimulation : Targeting CD38's hydrolase and cyclase activities can serve as an immunostimulatory approach. Small molecule inhibitors of CD38 have been identified, offering potential for enhancing T-cell response in immunotherapy (Benton et al., 2021).

  • Solid Tumors : The role of CD38 in solid tumors is less understood but indicates an immunosuppressive role. Targeting CD38 could help in reinvigorating immune functionality and tumor elimination (Konen et al., 2019).

  • Glioma Treatment : Inhibiting CD38 in the glioma tumor microenvironment has shown potential as a therapeutic approach. Small molecule inhibitors like K-rhein can inhibit glioma progression, suggesting a new avenue for treatment (Blacher et al., 2015).

  • Other Therapeutic Potentials : CD38 targeting might have applications in diseases beyond hematological malignancies, including autoimmune diseases and potentially viral infections like COVID-19 (Szlasa et al., 2022).

Safety And Hazards

The safety profile of CD38 inhibitor 1 is still under investigation. One study suggests that CD38 and PD-1 modulation by Isa+Cemi has a manageable safety profile .

Future Directions

CD38-directed therapies have revolutionized the treatment landscape for multiple myeloma, leading to high rates of complete remission and increasing depth of response . Future research will focus on optimizing efficacy without compromising safety . The development of CD38-based combination therapies will contribute to further improvement in the outcome of patients .

properties

IUPAC Name

4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQALSOBHVEJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336660
Record name CD38-IN-78c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CD38 inhibitor 1

CAS RN

1700637-55-3
Record name CD38-IN-78c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
12
Citations
Y Li, R Yang, L Chen, S Wu - phosphatases.com
CD38 is a transmembrane glycoprotein that is widely expressed in a variety of human tissues and cells, especially those in the immune system. CD38 protein was previously considered …
Number of citations: 0 phosphatases.com
S Qian, C **ong, M Wang, Z Zhang, Y Fu, Q Hu… - Frontiers in …, 2022 - frontiersin.org
… The NK cells were cultured with a CD38 inhibitor 1 (78c, 0.5 μM, MCE, USA), ARL67156 trisodium salt (100 μM, MCE, USA), AB-680 (100 nM, MCE, USA), and EHNA hydrochloride (…
Number of citations: 1 www.frontiersin.org
H Lv, G Lv, C Chen, Q Zong, G Jiang, D Ye, X Cui, Y He… - Cell metabolism, 2021 - cell.com
NAD + metabolism is implicated in aging and cancer. However, its role in immune checkpoint regulation and immune evasion remains unclear. Here, we find nicotinamide …
Number of citations: 119 www.cell.com
L Mouchiroud, RH Houtkooper… - Critical reviews in …, 2013 - Taylor & Francis
Nicotinamide adenine dinucleotide (NAD) is a central metabolic cofactor by virtue of its redox capacity, and as such regulates a wealth of metabolic transformations. However, the …
Number of citations: 199 www.tandfonline.com
P Zeng, YC Liu, XM Wang, CY Ye, YW Sun… - Frontiers in Aging …, 2022 - frontiersin.org
… Molecular docking revealed that chrysin and tectochrysin have high binding affinity for CD38, similar to the endogenous inhibitor of CD38 (CD38 inhibitor 1) (Figure 7D). …
Number of citations: 3 www.frontiersin.org
S Schneider - docserv.uni-duesseldorf.de
Aging is principally driven by the combination of intrinsic and extrinsic factors. Whereas intrinsic factors (genetic constitution, somatic capacity, composition) define the scope of …
Number of citations: 3 docserv.uni-duesseldorf.de
A Bahrami, F Amerizadeh, S ShahidSales, M Khazaei… - ipi-549inhibitor.com
Wnt/β-catenin pathway is one of the main/frequent dysregulated pathways in several tumor types, including colon cancer. Aberrant activation of this pathway is associated with cell …
Number of citations: 0 ipi-549inhibitor.com
K Santti, A Beule, M Rönty, H Ihalainen, M Tarkkanen… - dc661inhibitor.com
Desmoid tumors (DT) are nonmalignant mesenchymal neo-plasms with a high recurrence rate. Tumors concentrate into the small bowel mesentery and the abdominal wall when …
Number of citations: 0 dc661inhibitor.com
GS Gibbons, H Gould, VMY Lee, A Crowe… - Journal of Biological …, 2023 - ASBMB
Alzheimer's disease (AD) is characterized by the presence of tau protein inclusions and amyloid beta (Aβ) plaques in the brain, with Aβ peptides generated by cleavage of the amyloid …
Number of citations: 4 www.jbc.org
Y Yang, D Shen, P He, L Du, D Wan, P Wang, T Wang… - tie-2signals.com
Aminopeptidase N (APN) belongs to the aminopeptidase family, which is widely distributed throughout the animal and plant kingdoms. APN is thought to be a very important target for …
Number of citations: 0 tie-2signals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.